Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(2-formylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-23-18(22)13-7-9-15(10-8-13)19-17(21)12-24-16-6-4-3-5-14(16)11-20/h3-11H,2,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOUYSGHIVAMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-formylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-{[(2-formylphenoxy)acetyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(2-hydroxyphenoxy)acetyl]amino}benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding sites, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical properties of ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate are influenced by its substituents. Below is a comparison with structurally related compounds:
*Estimated based on analogs.
Key Observations :
- Halogenation : Bromine substitution (e.g., 4-bromo in ) increases molecular weight and lipophilicity (higher XLogP3), which may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
- Formyl Group Positioning: The 2-formylphenoxy group in the target compound (vs. 4-formyl in ) creates steric and electronic effects that favor nucleophilic attack at the formyl site, critical for applications like resin curing or Schiff base formation .
Reactivity and Functional Performance
Polymerization Efficiency
Ethyl 4-(dimethylamino)benzoate (), a structural analog with a dimethylamino group instead of formylphenoxy, demonstrates a higher degree of conversion (DC) in resin cements (72% vs. 58% for 2-(dimethylamino)ethyl methacrylate). This highlights the importance of the aromatic ester backbone in promoting efficient radical polymerization. The formyl group in the target compound may further enhance DC by participating in secondary interactions, though direct data is lacking .
Biological Activity
Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse functional groups and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NO5, with a molecular weight of approximately 341.35 g/mol. The compound features an ethyl ester group, an amide linkage, and a phenoxy group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction blocks substrate access and catalytic activity, making it a candidate for targeting proteases and kinases critical in various diseases.
- Protein Interactions : The aldehyde group in the compound allows it to react with nucleophilic sites on proteins, potentially altering their function. This property enhances its binding affinity and specificity.
- Membrane Interaction : The ester and amide functionalities facilitate interactions with biological membranes and receptors, influencing cellular signaling pathways and biological responses.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for drug development in treating infections.
- Anticancer Potential : Its ability to inhibit specific enzymes involved in cancer progression positions it as a potential lead compound in anticancer therapies.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, suggesting potential applications in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited serine proteases, which play crucial roles in various physiological processes. The inhibition was attributed to the formation of covalent bonds with the active site residues of the enzymes.
- Antimicrobial Activity Assessment : In vitro tests showed that this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Cellular Response Analysis : Research focusing on cellular signaling pathways revealed that the compound influenced key pathways involved in cell proliferation and apoptosis, suggesting its utility in cancer therapeutics.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate | Bromine substitution | Enzyme inhibition | |
| Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate | Multiple functional groups | Antimicrobial | |
| Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate | Bromo-substituted phenoxy | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, and how can reaction conditions be controlled to maximize yield?
- Methodology: The compound’s synthesis likely involves multi-step reactions, such as coupling 2-formylphenoxyacetic acid with ethyl 4-aminobenzoate. Key steps include nucleophilic acyl substitution or carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Temperature control (e.g., reflux at 80–100°C) and solvent choice (e.g., DMF or THF) are critical to minimize side reactions like ester hydrolysis . Purification via column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Monitor reaction progress using TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodology: Use single-crystal X-ray diffraction (SXRD) with refinement via SHELXL to resolve bond lengths and angles. Complement with FT-IR (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1720 cm⁻¹) and NMR (¹H: δ 8.0–8.5 ppm for aromatic protons; δ 10.3 ppm for aldehyde proton). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the common chemical reactions involving the aldehyde and amide functional groups in this compound?
- Methodology: The aldehyde group undergoes condensation (e.g., Schiff base formation with amines) or nucleophilic addition (e.g., Grignard reagents). The amide group can participate in hydrolysis under acidic/basic conditions or serve as a hydrogen-bond donor in supramolecular assemblies. Optimize selectivity by adjusting pH and temperature .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology: Conduct in vitro assays against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) or microbial strains (e.g., MIC determination). Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA gyrase. Validate via comparative analysis with structurally similar bioactive compounds .
Advanced Research Questions
Q. How can researchers address low yields or side products during synthesis of this compound?
- Methodology: Troubleshoot using HPLC-MS to identify byproducts (e.g., ester hydrolysis derivatives). Optimize stoichiometry (e.g., excess acylating agent) or switch coupling reagents (e.g., DCC instead of EDC). Consider protecting the aldehyde group with acetal formation during amide coupling .
Q. What strategies resolve ambiguities in crystallographic data, such as disordered solvent molecules or twinning?
- Methodology: Apply SHELXL’s TWIN and BASF commands for twinned data. Use PLATON/SQUEEZE to model disordered solvents. Validate refinement with R-factor convergence (<5%) and residual electron density maps . Cross-validate with spectroscopic data to confirm functional group orientation .
Q. What mechanistic insights explain this compound’s potential antitumor activity?
- Methodology: Perform kinetic studies (e.g., enzyme inhibition assays with purified kinases) to identify target engagement. Use fluorescence microscopy to track cellular uptake or apoptosis markers (e.g., Annexin V). Compare with analogs lacking the formylphenoxy group to isolate structural contributors to activity .
Q. How can computational modeling predict this compound’s interaction with biological receptors?
- Methodology: Employ molecular dynamics simulations (e.g., GROMACS) to study binding stability with receptors (e.g., EGFR). Calculate binding free energy (MM-PBSA) and validate with mutagenesis studies. Cross-reference with crystallographic data from protein-ligand complexes .
Q. How should contradictory data on biological activity between similar compounds be analyzed?
- Methodology: Conduct meta-analysis of published IC₅₀ values, focusing on structural variations (e.g., substituent effects on the benzoate ring). Use QSAR models to correlate electronic parameters (Hammett constants) with activity trends. Validate via synthesis and testing of controlled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
